2-Ethyl-4,6-dimethoxybenzaldehyde

Übersicht

Beschreibung

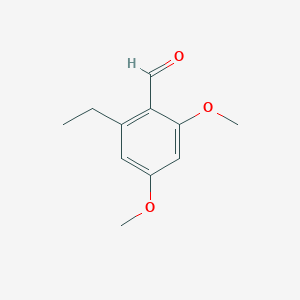

2-Ethyl-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with ethyl and methoxy groups at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-4,6-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,4-dimethoxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution Reactions

The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution. The ethyl group exerts a minor steric and inductive effect, directing incoming electrophiles to specific positions:

-

Bromination :

Bromination of 3,4-dimethoxybenzaldehyde derivatives using -bromosuccinimide (NBS) or yields monobrominated products at the para position relative to methoxy groups . For 2-ethyl-4,6-dimethoxybenzaldehyde, bromination likely occurs at the 3-position (ortho to the ethyl group and para to the methoxy groups).

Aldol Condensation

The aldehyde group participates in base-catalyzed aldol reactions. In a Biginelli reaction variant, 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate and urea to form dihydropyrimidinones . For this compound:

-

Reaction Pathway :

-

Aldol condensation with ethyl acetoacetate forms a γ,δ-unsaturated dicarbonyl intermediate.

-

Subsequent cyclization with urea yields tetrahydropyrimidine derivatives.

Key Observation : The steric bulk of the ethyl group may slow reaction kinetics compared to non-alkylated analogs .

-

Formylation Attempts

The Vilsmeier-Haack reaction (using /DMF) on 2-ethyl-1,4-dimethoxybenzene failed to produce the desired aldehyde, yielding instead a crystalline side product . This suggests steric hindrance from the ethyl group disrupts formylation under standard conditions.

| Substrate | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| 2-Ethyl-1,4-dimethoxybenzene | /DMF | No aldehyde formation | N/A |

Cross-Coupling Reactions

The aldehyde can be protected (e.g., as an acetal) to enable cross-coupling. For example, Sonogashira coupling of iodinated 2,5-dimethoxybenzaldehyde derivatives with terminal alkynes has been reported .

-

Protection Strategy :

Reduction and Oxidation

-

Reduction :

The aldehyde group can be reduced to a primary alcohol using or . Methoxy groups remain unaffected under mild conditions. -

Oxidation :

Strong oxidants (e.g., ) convert the aldehyde to a carboxylic acid, though this is rarely utilized due to competing ring oxidation .

Biological Activity

While not a reaction, derivatives of this compound exhibit antimicrobial properties. Brominated analogs show biofilm inhibition in Staphylococcus aureus (up to 7.76% inhibition at 64 µg/mL) .

| Compound | Biofilm Inhibition (%) | MIC Reduction (CTX/VAN) | Source |

|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzaldehyde | 7.76 ± 2.14 | 2–4-fold |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2-ethyl-4,6-dimethoxybenzaldehyde is as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Bicyclic Compounds : It serves as a precursor in the synthesis of bicyclic diketopiperazines, which are important scaffolds in medicinal chemistry. For instance, reductive amination reactions involving this aldehyde have been shown to yield compounds with significant biological activities .

- Dye Production : The compound can be employed in the synthesis of various dye intermediates. Its methoxy groups enhance the reactivity of the aromatic system, making it suitable for electrophilic substitution reactions that are essential in dye chemistry.

Pharmaceutical Applications

The compound's structure allows it to interact with biological systems effectively. Key pharmaceutical applications include:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit potential as non-nucleoside inhibitors against viruses such as hepatitis C virus (HCV). The introduction of methoxy groups has been linked to improved inhibitory activity against viral replication .

- Anti-cancer Research : Certain derivatives have been studied for their anti-cancer properties. The modification of the compound's structure can lead to enhanced cytotoxic effects against various cancer cell lines.

Material Science

In material science, this compound has found applications in:

- Polymer Chemistry : It can be utilized in the synthesis of polymeric materials where its aldehyde functionality enables cross-linking reactions. This property is advantageous for creating durable materials with tailored properties.

Data Tables

Below are summarized data tables showcasing the applications and relevant findings associated with this compound:

Case Studies

-

Case Study on Antiviral Activity :

A study demonstrated that certain derivatives of this compound exhibited significant antiviral activity against HCV. The modifications introduced through methoxylation improved binding affinity to viral targets, showcasing its potential as a therapeutic agent . -

Case Study on Diketopiperazine Synthesis :

Research involving the synthesis of bicyclic diketopiperazines highlighted the utility of this compound as a key starting material. The resulting compounds displayed promising biological activities, indicating its importance in drug discovery processes .

Wirkmechanismus

The mechanism of action of 2-Ethyl-4,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups may also influence the compound’s reactivity and binding affinity through electronic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dimethoxybenzaldehyde: Lacks the ethyl group, resulting in different reactivity and applications.

2-Ethyl-4-methoxybenzaldehyde: Has only one methoxy group, leading to variations in chemical behavior.

4,6-Dimethoxybenzaldehyde: Missing the ethyl group, which affects its physical and chemical properties.

Uniqueness

2-Ethyl-4,6-dimethoxybenzaldehyde is unique due to the presence of both ethyl and methoxy groups, which confer distinct electronic and steric effects. These modifications can enhance its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Biologische Aktivität

2-Ethyl-4,6-dimethoxybenzaldehyde is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its aldehyde functional group and two methoxy groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 198.23 g/mol. The presence of the ethyl group and methoxy substituents contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Influence of Methoxy Groups : The methoxy groups may modulate the compound's reactivity and binding affinity through electronic effects, enhancing its interaction with biological targets.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria and fungi. For instance, it has shown potential in inhibiting the growth of Staphylococcus aureus and Candida albicans at low micromolar concentrations .

- Antiparasitic Effects : There is evidence suggesting that similar compounds have been investigated for their antiparasitic properties, which may extend to this compound as well .

- Enzyme Inhibition : The compound has been studied for its interactions with enzymes involved in metabolic pathways, indicating potential applications in drug development.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study evaluated the efficacy of various substituted benzaldehydes against microbial strains. Results indicated that this compound demonstrated significant activity against S. aureus, with an EC50 value in the micromolar range .

- Evaluation of Cytotoxicity : In vitro assays were conducted to assess cytotoxic effects on human cell lines (HepG2). The compound exhibited low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable safety profile for further development .

- Mechanistic Insights into Antiparasitic Activity : Research highlighted the structure-activity relationship (SAR) of related compounds, indicating that modifications in the methoxy groups could enhance antiparasitic activity while minimizing toxicity .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-ethyl-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-5-9(13-2)6-11(14-3)10(8)7-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMQOKXXQSBTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299670 | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-16-7 | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.